(3S)-3-(acetylamino)butanoic acid
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Overview
Description
(3S)-3-Acetamidobutanoic acid is an organic compound with the molecular formula C6H11NO3 It is a chiral molecule, meaning it has a specific three-dimensional arrangement that cannot be superimposed on its mirror image
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3S)-3-Acetamidobutanoic acid typically involves the acylation of (S)-3-aminobutanoic acid. One common method is to react (S)-3-aminobutanoic acid with acetic anhydride under controlled conditions to form the desired product. The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform, and the temperature is maintained at around 0-5°C to prevent side reactions.
Industrial Production Methods
On an industrial scale, the production of (3S)-3-Acetamidobutanoic acid may involve the use of biocatalysts to enhance the efficiency and selectivity of the reaction. Enzyme-catalyzed processes can be employed to achieve high yields and purity of the product. Additionally, continuous flow reactors may be used to optimize reaction conditions and scale up production.
Chemical Reactions Analysis
Types of Reactions
(3S)-3-Acetamidobutanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into amines or alcohols.
Substitution: Nucleophilic substitution reactions can replace the acetamido group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce primary or secondary amines.
Scientific Research Applications
(3S)-3-Acetamidobutanoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies of enzyme-substrate interactions and protein folding.
Industry: The compound is used in the production of specialty chemicals and as an intermediate in various chemical processes.
Mechanism of Action
The mechanism of action of (3S)-3-Acetamidobutanoic acid involves its interaction with specific molecular targets. In biological systems, it may act as a substrate for enzymes, participating in catalytic reactions that lead to the formation of biologically active compounds. The pathways involved can include amino acid metabolism and protein synthesis.
Comparison with Similar Compounds
Similar Compounds
(3R)-3-Acetamidobutanoic acid: The enantiomer of (3S)-3-Acetamidobutanoic acid, with a different spatial arrangement.
3-Aminobutanoic acid: The precursor in the synthesis of (3S)-3-Acetamidobutanoic acid.
N-Acetyl-L-alanine: A structurally similar compound with different functional groups.
Uniqueness
(3S)-3-Acetamidobutanoic acid is unique due to its specific chiral configuration, which can influence its reactivity and interactions with other molecules. This makes it valuable in the synthesis of chiral drugs and in studies of stereochemistry.
Properties
Molecular Formula |
C6H11NO3 |
---|---|
Molecular Weight |
145.16 g/mol |
IUPAC Name |
(3S)-3-acetamidobutanoic acid |
InChI |
InChI=1S/C6H11NO3/c1-4(3-6(9)10)7-5(2)8/h4H,3H2,1-2H3,(H,7,8)(H,9,10)/t4-/m0/s1 |
InChI Key |
GONZZHIQIZBCNK-BYPYZUCNSA-N |
Isomeric SMILES |
C[C@@H](CC(=O)O)NC(=O)C |
Canonical SMILES |
CC(CC(=O)O)NC(=O)C |
Origin of Product |
United States |
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